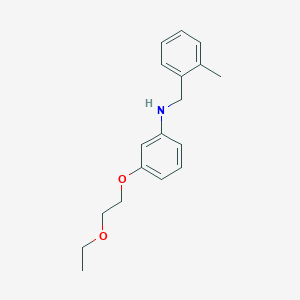![molecular formula C9H15NO2 B1385678 [(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol CAS No. 1177999-84-6](/img/structure/B1385678.png)
[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol
Overview
Description
[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol (CPM) is an organic compound with a cyclopropane ring structure. It is a chiral compound with two enantiomers, (2S)- and (2R)-CPM. CPM is a versatile compound that has been extensively studied due to its interesting properties and potential applications in various fields.
Scientific Research Applications
[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol has been studied extensively in the fields of organic synthesis and medicinal chemistry. It has been used as a chiral auxiliary in asymmetric synthesis and as a chiral ligand in organometallic catalysis. Additionally, [(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol has been used in the synthesis of biologically active compounds such as anti-cancer drugs, antibiotics, and anti-inflammatory agents.
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural feature of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets in a stereospecific manner . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
The pyrrolidine ring is known to contribute to the bioactivity of many compounds, suggesting that this compound may have significant molecular and cellular effects .
Advantages and Limitations for Lab Experiments
[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of reactions, including asymmetric synthesis and organometallic catalysis. Additionally, [(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol is relatively easy to synthesize and is inexpensive. On the other hand, [(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol is not a very stable compound and can decompose under certain conditions.
Future Directions
The potential applications of [(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol are still being explored. Possible future directions for research include the development of new synthetic methods for [(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol, the exploration of its use in asymmetric synthesis and organometallic catalysis, and the study of its biochemical and physiological effects. Additionally, further research into the synthesis of biologically active compounds using [(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol could result in the development of new drugs and therapies.
properties
IUPAC Name |
cyclopropyl-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-6-8-2-1-5-10(8)9(12)7-3-4-7/h7-8,11H,1-6H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENBBTYPZLZGQG-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



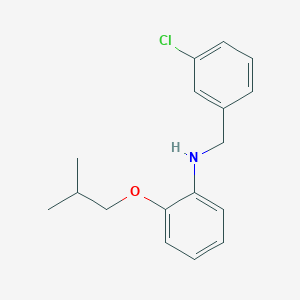
![3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline](/img/structure/B1385598.png)
![2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline](/img/structure/B1385599.png)

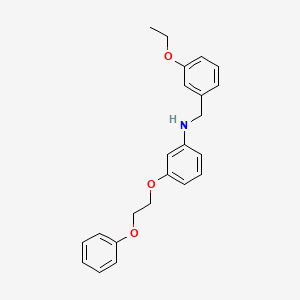
![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385602.png)
![3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385603.png)
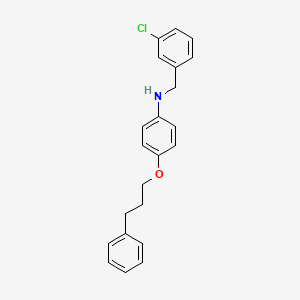
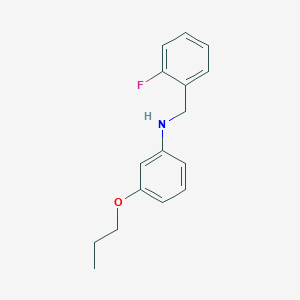
![3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline](/img/structure/B1385609.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-3,4-dimethylaniline](/img/structure/B1385610.png)
![2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385615.png)
